4-Ethyl-4'-ethynyl-1,1'-biphenyl
Overview
Description
4-Ethyl-4’-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C16H14. It is characterized by the presence of an ethyl group and an ethynyl group attached to a biphenyl structure.
Mechanism of Action
Target of Action
It is generally used as a reagent in the alkynylation of indoles and c1 alkynylation of carbazoles .
Mode of Action
It is known to participate in the alkynylation of indoles and carbazoles . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. This can lead to significant changes in the molecule’s chemical behavior and properties.
Biochemical Pathways
Its use in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion suggests it may influence pathways related to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4’-ethynyl-1,1’-biphenyl typically involves the coupling of 4-ethylbiphenyl with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4’-ethynyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride (AlCl3)
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to 4-ethyl-1,1’-biphenyl.
Substitution: Halogenated biphenyl derivatives
Scientific Research Applications
4-Ethyl-4’-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers
Comparison with Similar Compounds
4-Ethylbiphenyl: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Vinylbiphenyl: Contains a vinyl group instead of an ethynyl group, leading to variations in chemical behavior and uses
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance .
Properties
IUPAC Name |
1-ethyl-4-(4-ethynylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCBMOAZJXJAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677321 | |
Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477587-89-6 | |
Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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